2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 955681-92-2
VCID: VC6258480
InChI: InChI=1S/C18H18FN3O4S3/c1-28(23,24)16-4-2-3-15-17(16)20-18(27-15)21-9-11-22(12-10-21)29(25,26)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3
SMILES: CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C18H18FN3O4S3
Molecular Weight: 455.54

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole

CAS No.: 955681-92-2

Cat. No.: VC6258480

Molecular Formula: C18H18FN3O4S3

Molecular Weight: 455.54

* For research use only. Not for human or veterinary use.

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole - 955681-92-2

Specification

CAS No. 955681-92-2
Molecular Formula C18H18FN3O4S3
Molecular Weight 455.54
IUPAC Name 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-methylsulfonyl-1,3-benzothiazole
Standard InChI InChI=1S/C18H18FN3O4S3/c1-28(23,24)16-4-2-3-15-17(16)20-18(27-15)21-9-11-22(12-10-21)29(25,26)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3
Standard InChI Key OJCDEPRIUHDHEJ-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole, reflecting its benzothiazole backbone with dual sulfonyl substituents. Its molecular formula is C₁₉H₁₉FN₄O₄S₃, yielding a molecular weight of 506.57 g/mol (calculated from analogous structures in PubChem entries ).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₉FN₄O₄S₃
Molecular Weight506.57 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Topological Polar Surface Area130 Ų

Structural Characterization

The benzo[d]thiazole core (positions 1–7) is fused with a thiazole ring, where position 2 is substituted by a piperazine group. This piperazine is further functionalized at its para position with a 4-fluorophenylsulfonyl moiety. At position 4 of the benzothiazole, a methylsulfonyl group enhances electron-withdrawing characteristics, influencing reactivity and binding interactions .

Key structural motifs:

  • Benzo[d]thiazole: A bicyclic system providing planar rigidity for π-stacking interactions.

  • Piperazine sulfone: Enhances solubility and enables hydrogen bonding via the sulfonyl oxygen atoms.

  • 4-Fluorophenyl group: Introduces halogen bonding potential and metabolic stability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis hinges on sequential sulfonylation and piperazine coupling steps. A plausible retrosynthetic pathway involves:

  • Benzo[d]thiazole sulfone core construction via cyclization of 2-aminothiophenol derivatives with sulfonyl-containing carboxylic acids.

  • Piperazine introduction using nucleophilic aromatic substitution (SNAr) at position 2 of the benzothiazole.

  • 4-Fluorophenylsulfonyl group installation via sulfonylation of the piperazine nitrogen .

Core Formation

The methylsulfonyl-substituted benzothiazole can be synthesized using methods analogous to those in J. Med. Chem. (2014) :

  • Cyclization: React 2-amino-4-(methylsulfonyl)thiophenol with chloroacetyl chloride in basic conditions to form 4-(methylsulfonyl)benzo[d]thiazole.

  • Oxidation: Ensure complete oxidation of thioether to sulfone using KMnO₄ in glacial acetic acid .

Piperazine Coupling

  • SNAr Reaction: Treat 2-chloro-4-(methylsulfonyl)benzo[d]thiazole with piperazine in DMF at 80°C to install the piperazine moiety .

  • Sulfonylation: React the piperazine intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationChloroacetyl chloride, K₂CO₃78
OxidationKMnO₄, glacial acetic acid92
Piperazine couplingPiperazine, DMF, 80°C65
Sulfonylation4-Fluoro-SO₂Cl, Et₃N, DCM81

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate aqueous solubility (∼15 µg/mL at pH 7.4) due to its polar sulfonyl groups, as predicted by the PubChem data for analog CID 18589706 . Its calculated logP (4.12) suggests preferential partitioning into lipid membranes, aligning with thiazole sulfones’ typical behavior .

Stability Profile

  • Thermal Stability: Decomposition onset at 215°C (DSC data from similar structures ).

  • Photostability: Susceptible to UV-induced cleavage of the N–S bond in the sulfonyl group, necessitating amber storage .

  • Hydrolytic Stability: Stable in acidic conditions (pH 2–6) but undergoes slow hydrolysis in alkaline media (pH > 8) .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (65–81%) during piperazine coupling. Transitioning to microwave-assisted synthesis could improve efficiency, as demonstrated for related piperazine derivatives .

Toxicity Profiling

Predicted hepatotoxicity (QikProp) necessitates in vivo studies to assess metabolite formation, particularly sulfone reduction products.

Formulation Strategies

Nanocrystal formulations may address solubility limitations, leveraging the compound’s high melting point (>200°C) for stable nanosuspensions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator